molecular formula C17H19BrN4O B11146736 2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B11146736
M. Wt: 375.3 g/mol
InChI Key: ILUNDZBWSHOYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that features both an indole and a pyrazole moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions The initial step often includes the bromination of indole to form 4-bromo-1H-indole This is followed by the formation of the acetamide linkage through a reaction with an appropriate acylating agent

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming a debrominated product.

    Substitution: The bromine atom on the indole ring can be substituted with different nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions include oxindole derivatives, debrominated indole compounds, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to the specific combination of indole and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19BrN4O

Molecular Weight

375.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C17H19BrN4O/c1-11-14(12(2)21(3)20-11)9-19-17(23)10-22-8-7-13-15(18)5-4-6-16(13)22/h4-8H,9-10H2,1-3H3,(H,19,23)

InChI Key

ILUNDZBWSHOYAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.